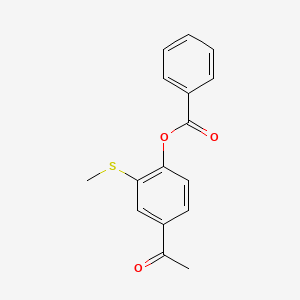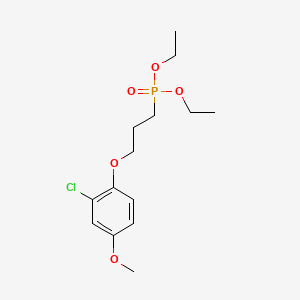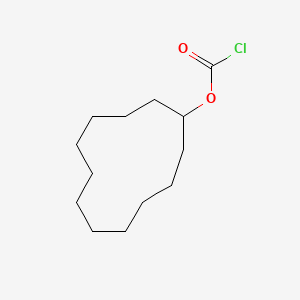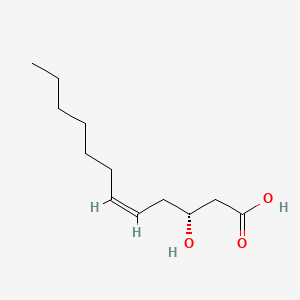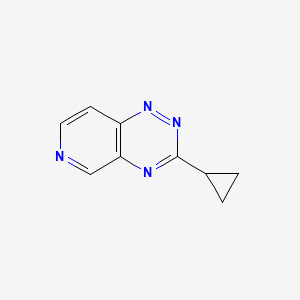
3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a triazine ring and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a cyclopropylating agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazine ring but has a different arrangement of nitrogen atoms and additional functional groups.
Uniqueness
3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific fusion of a pyridine ring with a triazine ring and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
121845-49-6 |
|---|---|
Fórmula molecular |
C9H8N4 |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
3-cyclopropylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H8N4/c1-2-6(1)9-11-8-5-10-4-3-7(8)12-13-9/h3-6H,1-2H2 |
Clave InChI |
AYNHNZKYEURXHD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(C=CN=C3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


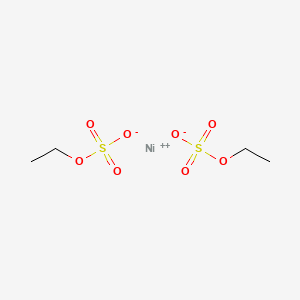
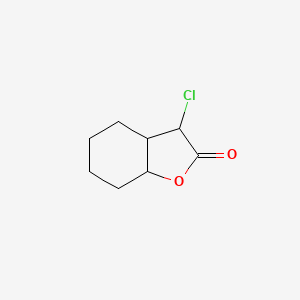



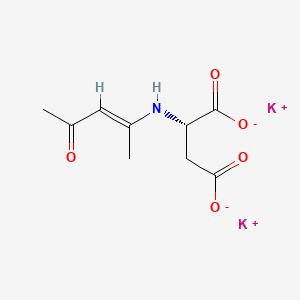
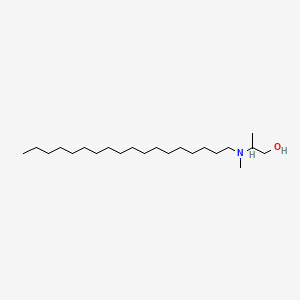


![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
